methyl N-[5-(isopentyloxy)-1H-1,3-benzimidazol-2-yl]carbamate
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Overview
Description
Methyl N-[5-(isopentyloxy)-1H-1,3-benzimidazol-2-yl]carbamate: is a chemical compound with a molecular formula of C14H19N3O3. It is part of the benzimidazole family, which is known for its diverse biological activities, including fungicidal, antibacterial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl N-[5-(isopentyloxy)-1H-1,3-benzimidazol-2-yl]carbamate typically involves the condensation of o-phenylenediamine with various reagents to form the benzimidazole ring, followed by further derivatization to introduce the isopentyloxy and carbamate groups . Common reagents used in these reactions include formic acid, trimethyl orthoformate, and carbondisulphide in alkaline alcoholic solutions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Methyl N-[5-(isopentyloxy)-1H-1,3-benzimidazol-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the benzimidazole ring or the isopentyloxy group.
Reduction: Typically targets the nitro or carbonyl groups within the molecule.
Substitution: Commonly involves the replacement of hydrogen atoms on the benzimidazole ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
Methyl N-[5-(isopentyloxy)-1H-1,3-benzimidazol-2-yl]carbamate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzimidazole derivatives.
Biology: Studied for its potential antifungal and antibacterial properties.
Medicine: Investigated for its anticancer activities and potential use in drug development.
Industry: Utilized in the formulation of fungicides and other agricultural chemicals.
Mechanism of Action
The mechanism of action of methyl N-[5-(isopentyloxy)-1H-1,3-benzimidazol-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of vital biological processes in fungi, bacteria, or cancer cells. The exact pathways and targets can vary depending on the specific application and organism .
Comparison with Similar Compounds
Benomyl: Another benzimidazole fungicide with similar antifungal properties.
Carbendazim: Known for its broad-spectrum fungicidal activity.
Thiabendazole: Used as an anthelmintic and antifungal agent.
Uniqueness: Methyl N-[5-(isopentyloxy)-1H-1,3-benzimidazol-2-yl]carbamate is unique due to its specific structural modifications, which may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives .
Properties
IUPAC Name |
methyl N-[6-(3-methylbutoxy)-1H-benzimidazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-9(2)6-7-20-10-4-5-11-12(8-10)16-13(15-11)17-14(18)19-3/h4-5,8-9H,6-7H2,1-3H3,(H2,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXWSAVPYFIRBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC2=C(C=C1)N=C(N2)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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